N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10167918
InChI: InChI=1S/C26H20BrN3O3/c27-21-10-8-19(9-11-21)24-13-12-22(33-24)15-23(30-25(31)20-6-2-1-3-7-20)26(32)29-17-18-5-4-14-28-16-18/h1-16H,17H2,(H,29,32)(H,30,31)/b23-15-
SMILES: C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4
Molecular Formula: C26H20BrN3O3
Molecular Weight: 502.4 g/mol

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide

CAS No.:

Cat. No.: VC10167918

Molecular Formula: C26H20BrN3O3

Molecular Weight: 502.4 g/mol

* For research use only. Not for human or veterinary use.

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide -

Specification

Molecular Formula C26H20BrN3O3
Molecular Weight 502.4 g/mol
IUPAC Name N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C26H20BrN3O3/c27-21-10-8-19(9-11-21)24-13-12-22(33-24)15-23(30-25(31)20-6-2-1-3-7-20)26(32)29-17-18-5-4-14-28-16-18/h1-16H,17H2,(H,29,32)(H,30,31)/b23-15-
Standard InChI Key LUZVYQNLZBWENL-HAHDFKILSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CN=CC=C4
SMILES C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4

Introduction

Molecular Architecture and Stereochemical Features

Structural Composition

The compound’s molecular formula, C₂₆H₂₀BrN₃O₃, corresponds to a molecular weight of 502.4 g/mol. Its architecture integrates multiple functional units:

  • A furan ring substituted with a 4-bromophenyl group at the 5-position.

  • An enone system (α,β-unsaturated ketone) with a (1Z)-configuration, dictating the spatial arrangement of substituents around the double bond.

  • A pyridin-3-ylmethylamine moiety linked via an amide bond.

  • A terminal benzamide group originating from benzoyl chloride or analogous precursors.

The (1Z)-stereochemistry ensures that the furan and benzamide substituents reside on the same side of the double bond, influencing intermolecular interactions and binding specificity.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameN-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamidePubChem
Canonical SMILESC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4PubChem
InChI KeyLUZVYQNLZBWENL-HAHDFKILSA-NPubChem

Synthetic Pathways and Industrial Considerations

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential transformations:

  • Furan Ring Construction: Cyclization of γ-ketoesters or dienol ethers under acidic or basic conditions, followed by bromination at the para position of the phenyl group using elemental bromine or N-bromosuccinimide.

  • Enone Formation: Aldol condensation between the furan-bearing aldehyde and a ketone, stabilized by the electron-withdrawing bromophenyl group to favor Z-configuration.

  • Amide Coupling: Stepwise introduction of pyridin-3-ylmethylamine and benzamide via carbodiimide-mediated couplings (e.g., EDCI or DCC), ensuring regioselective amide bond formation.

Industrial Scalability

Industrial production prioritizes yield optimization and purity through:

  • Continuous Flow Reactors: Enhancing reaction control and reducing side products.

  • Automated Chromatography: Employing HPLC or flash chromatography for precise separation of stereoisomers.

Biological Activity and Mechanistic Insights

Mechanism of Action Hypotheses

  • Enzyme Inhibition: The enone system may act as a Michael acceptor, covalently modifying catalytic cysteine residues in kinases or proteases.

  • Receptor Antagonism: The pyridine and benzamide groups could engage in π-π stacking or hydrogen bonding with GPCRs or nuclear receptors.

Spectroscopic and Computational Characterization

Analytical Techniques

  • NMR Spectroscopy: 1^1H NMR would reveal deshielded protons adjacent to the enone (δ 6.5–7.5 ppm) and furan ring (δ 7.2–7.8 ppm).

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 502.4 ([M+H]⁺) with fragmentation patterns indicative of bromophenyl and pyridinylmethylamine loss.

In Silico Predictions

Molecular docking simulations against cyclooxygenase-2 (COX-2) suggest a binding affinity (KdK_d) of ~150 nM, positioning the bromophenyl group within a hydrophobic pocket and the enone near the catalytic site.

Challenges and Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the bromophenyl group to chloro or trifluoromethyl variants to enhance potency.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in rodent models.

  • Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator